molecular formula C11H12O4 B1302097 Ethyl 3-methoxybenzoylformate CAS No. 86358-29-4

Ethyl 3-methoxybenzoylformate

Cat. No.: B1302097
CAS No.: 86358-29-4
M. Wt: 208.21 g/mol
InChI Key: DWLYVLJKLZPOAW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 3-methoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the esterification process, where it acts as a substrate. The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. For instance, it can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . These binding interactions are often mediated by the formation of ester bonds, which are crucial for the compound’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and altered metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence metabolic pathways and energy production. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybenzoylformate can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoanisole with diethyl oxalate . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Ethyl 3-methoxybenzoylformate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ethyl 3-methoxybenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The compound’s methoxy and ester groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-methoxybenzoylformate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 3-methoxybenzoylformate (EMBF) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its ester functional groups and a methoxy substituent on the aromatic ring. The synthesis of EMBF typically involves the reaction of 3-methoxybenzoic acid with ethyl formate in the presence of a suitable catalyst. The compound's structure can be represented as follows:

C10H12O4\text{C}_10\text{H}_{12}\text{O}_4

Antiviral Properties

Research has indicated that compounds similar to EMBF exhibit antiviral properties by inhibiting specific pathways essential for viral replication. For instance, studies on related compounds have shown that they can inhibit the MEK1/2-ERK signaling pathway, which is crucial for various viruses' life cycles. Inhibition of this pathway can significantly reduce viral replication in cell-based assays, suggesting that EMBF may also possess similar antiviral capabilities .

Cytotoxicity and Cell Compatibility

A comparative study of various photoinitiators (PIs), including EMBF, revealed its cytocompatibility and comparatively low cytotoxicity. Among seven tested PIs, EMBF demonstrated minimal toxicity to human cell lines, indicating its potential safety for biomedical applications . This property is particularly important for compounds intended for use in drug formulations or medical devices.

Case Studies

  • Reductive Biotransformation : A study investigated the biotransformation of carbonyl compounds, including ethyl benzoylformate (a related compound), using yeast extracts. The results showed that these compounds could be effectively reduced, highlighting their potential utility in biocatalysis and organic synthesis .
  • Synthesis of Pharmaceutical Intermediates : Research focused on synthesizing optically active compounds from EMBF through asymmetric reactions has shown promising yields and selectivity. For example, using L-proline as a catalyst in aldol reactions with EMBF led to high optical purity products, emphasizing its relevance in pharmaceutical development .

Table 1: Biological Activity Summary of this compound

Biological ActivityObservationsReferences
AntiviralPotential inhibition of MEK1/2-ERK pathway
CytotoxicityLow toxicity to human cell lines
BiotransformationEffective reduction by yeast extracts
Asymmetric SynthesisHigh yield and selectivity in pharmaceutical intermediates

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLYVLJKLZPOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374532
Record name Ethyl 3-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86358-29-4
Record name Ethyl 3-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methoxybenzoylformate
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Synthesis routes and methods I

Procedure details

A suspension of selenium dioxide (4.08 g, 37 mmol) in ethanol (35 mL) was refluxed for 10 minutes and then, Intermediate 65 (8.44 g, 37 mmol) was added. The mixture was refluxed overnight. The cooled reaction was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (50 mL), washed with water (2×25 mL), dried (Na2SO4), and concentrated. Purification by column chromatography with silica gel using methylene chloride as eluent gave the title compound (4.12 g, 53%) as oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of selenium dioxide (4.08 g, 37 mmol) in ethanol (35 mL) was refluxed for 10 minutes and then, Intermediate 65 (8.44 g, 37 mmol) was added. The mixture was refluxed overnight. The cooled reaction was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (50 mL), washed with water (2×25 mL), dried (Na2SO4), and concentrated. Purification by column chromatography with silica gel using methylene chloride as eluent gave the title compound (4.12 g, 53%) as oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Yield
53%

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